
1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloropropyl group at the first position, two methyl groups at the third and fifth positions, and a carboxylic acid group at the fourth position
准备方法
The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under pressure to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反应分析
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-Chloropropyl)-3,5-dimethylpyrazole:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the chloropropyl group, which affects its ability to undergo substitution reactions.
1-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
属性
CAS 编号 |
1315367-34-0 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-8(9(13)14)7(2)12(11-6)5-3-4-10/h3-5H2,1-2H3,(H,13,14) |
InChI 键 |
KLFCJGBCKWAYBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCCCl)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
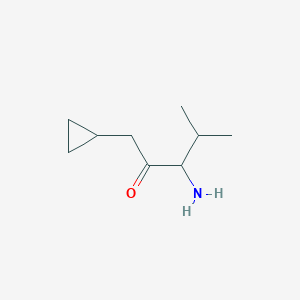
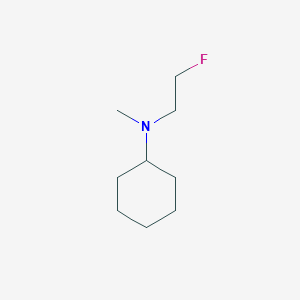


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)

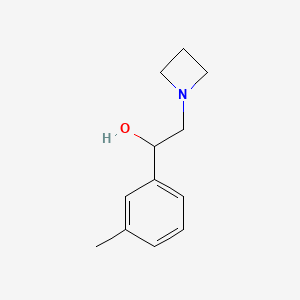
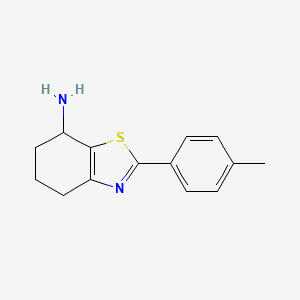
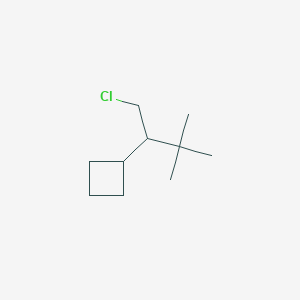
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)


